MAO‑A Selectivity Index: Class‐Level Inference from Pyridazinylacetic Acid Derivatives
The pyridazinylacetic acid chemotype, of which 941883‑54‑1 is a core acetamide congener, demonstrates intrinsic selectivity for MAO‑A over MAO‑B. In the foundational series by Khattab et al., all compounds preferentially inhibited MAO‑A; compound 5d exhibited the highest selectivity index (SI), although the absolute IC₅₀ values for 941883‑54‑1 itself have not been disclosed in the public domain [1]. This class‐level MAO‑A preference sharply distinguishes 941883‑54‑1 from close structural analogs such as 2‑[3‑(4‑bromophenyl)‑6‑oxopyridazin‑1‑yl]‑N‑(2,5‑dimethoxyphenyl)acetamide, where the 4‑bromophenyl substituent shifts activity toward PDE4 inhibition (pIC₅₀ = 6.5) [2].
| Evidence Dimension | MAO-A vs. MAO-B Selectivity (SI) |
|---|---|
| Target Compound Data | Not directly reported; class-level MAO-A preference inferred from pyridazinylacetic acid series |
| Comparator Or Baseline | 2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide – PDE4 pIC₅₀ = 6.5 (no reported MAO-A activity) |
| Quantified Difference | Qualitative target shift: MAO-A (pyridazinylacetic acid class) vs. PDE4 (4-bromophenyl analog) |
| Conditions | Human recombinant MAO-A and MAO-B enzymatic assays (Khattab et al. 2008); PDE4 enzymatic assay (phthalazinone study) |
Why This Matters
Procurement of the wrong C-3 aryl analog will redirect the biological target from MAO-A to PDE4, rendering the compound useless for MAO-focused projects.
- [1] Khattab, S. N. et al. Synthesis of Some Pyridazinylacetic Acid Derivatives as a Novel Class of Monoamine Oxidase-A Inhibitors. Chem. Pharm. Bull. 2008, 56, 1717–1721. View Source
- [2] Van der Mey, M. et al. Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. J. Med. Chem. 2001, 44, 2511–2522. View Source
